molecular formula C11H18OSi B12577064 (2S,3R)-2-Methyl-3-[(trimethylsilyl)ethynyl]cyclopentan-1-one CAS No. 185309-12-0

(2S,3R)-2-Methyl-3-[(trimethylsilyl)ethynyl]cyclopentan-1-one

Cat. No.: B12577064
CAS No.: 185309-12-0
M. Wt: 194.34 g/mol
InChI Key: RGFPNTJBKVBOIE-UWVGGRQHSA-N
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Description

(2S,3R)-2-Methyl-3-[(trimethylsilyl)ethynyl]cyclopentan-1-one is an organic compound characterized by its unique cyclopentane ring structure with a methyl group and a trimethylsilyl-ethynyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-Methyl-3-[(trimethylsilyl)ethynyl]cyclopentan-1-one typically involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a series of cyclization reactions starting from linear precursors.

    Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions using methylating agents such as methyl iodide.

    Attachment of the Trimethylsilyl-Ethynyl Group: The trimethylsilyl-ethynyl group is introduced through a silylation reaction using trimethylsilyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-Methyl-3-[(trimethylsilyl)ethynyl]cyclopentan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as halides and amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted cyclopentane derivatives.

Scientific Research Applications

(2S,3R)-2-Methyl-3-[(trimethylsilyl)ethynyl]cyclopentan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (2S,3R)-2-Methyl-3-[(trimethylsilyl)ethynyl]cyclopentan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethylsilyl-ethynyl group may play a role in modulating the compound’s reactivity and binding affinity. Detailed studies on the molecular pathways and targets are necessary to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R)-2-Methyl-3-[(trimethylsilyl)ethynyl]cyclopentan-1-ol: Similar structure with a hydroxyl group instead of a ketone.

    (2S,3R)-2-Methyl-3-[(trimethylsilyl)ethynyl]cyclopentane: Similar structure without the ketone group.

Uniqueness

(2S,3R)-2-Methyl-3-[(trimethylsilyl)ethynyl]cyclopentan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

185309-12-0

Molecular Formula

C11H18OSi

Molecular Weight

194.34 g/mol

IUPAC Name

(2S,3R)-2-methyl-3-(2-trimethylsilylethynyl)cyclopentan-1-one

InChI

InChI=1S/C11H18OSi/c1-9-10(5-6-11(9)12)7-8-13(2,3)4/h9-10H,5-6H2,1-4H3/t9-,10-/m0/s1

InChI Key

RGFPNTJBKVBOIE-UWVGGRQHSA-N

Isomeric SMILES

C[C@H]1[C@@H](CCC1=O)C#C[Si](C)(C)C

Canonical SMILES

CC1C(CCC1=O)C#C[Si](C)(C)C

Origin of Product

United States

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